molecular formula C7H13IO B1401872 4-(2-iodoethyl)tetrahydro-2H-pyran CAS No. 4677-16-1

4-(2-iodoethyl)tetrahydro-2H-pyran

Cat. No.: B1401872
CAS No.: 4677-16-1
M. Wt: 240.08 g/mol
InChI Key: DMFPKHPJSREPBI-UHFFFAOYSA-N
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Description

4-(2-iodoethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13IO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodoethyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with iodine and an appropriate alkylating agent

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-iodoethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include 4-(2-hydroxyethyl)tetrahydro-2H-pyran, 4-(2-aminoethyl)tetrahydro-2H-pyran, and 4-(2-mercaptoethyl)tetrahydro-2H-pyran.

    Oxidation Reactions: Products include 4-(2-oxoethyl)tetrahydro-2H-pyran.

    Reduction Reactions: Products include 4-ethyl-tetrahydro-2H-pyran.

Scientific Research Applications

4-(2-iodoethyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-iodoethyl)tetrahydro-2H-pyran involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity allows it to interact with various molecular targets and pathways, making it useful in synthetic chemistry and biological studies.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: The parent compound, which lacks the iodoethyl group.

    4-(2-bromoethyl)tetrahydro-2H-pyran: Similar structure but with a bromine atom instead of iodine.

    4-(2-chloroethyl)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

4-(2-iodoethyl)tetrahydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-(2-iodoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFPKHPJSREPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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